molecular formula C20H11Cl2FN2O2 B400416 2,4-DICHLORO-6-[(E)-{[2-(2-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL

2,4-DICHLORO-6-[(E)-{[2-(2-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL

Cat. No.: B400416
M. Wt: 401.2g/mol
InChI Key: SWDXBHSIKBCPDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-DICHLORO-6-[(E)-{[2-(2-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL is a complex organic compound that features a phenol group substituted with dichloro and fluoro groups, along with a benzooxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-6-[(E)-{[2-(2-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL typically involves multiple steps. One common method starts with the preparation of the benzooxazole intermediate, which is then reacted with the appropriate phenol derivative under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-DICHLORO-6-[(E)-{[2-(2-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms in the compound can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2,4-DICHLORO-6-[(E)-{[2-(2-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,4-DICHLORO-6-[(E)-{[2-(2-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-6-fluoroquinoline: This compound shares similar structural features but differs in its core ring system.

    2,6-Dichloro-4-fluorophenol: Another related compound with similar substituents but a different overall structure.

Uniqueness

2,4-DICHLORO-6-[(E)-{[2-(2-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL is unique due to its combination of a benzooxazole moiety with a phenol group, along with specific halogen substitutions. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C20H11Cl2FN2O2

Molecular Weight

401.2g/mol

IUPAC Name

2,4-dichloro-6-[[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol

InChI

InChI=1S/C20H11Cl2FN2O2/c21-12-7-11(19(26)15(22)8-12)10-24-13-5-6-18-17(9-13)25-20(27-18)14-3-1-2-4-16(14)23/h1-10,26H

InChI Key

SWDXBHSIKBCPDJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)Cl)Cl)O)F

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)Cl)Cl)O)F

Origin of Product

United States

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